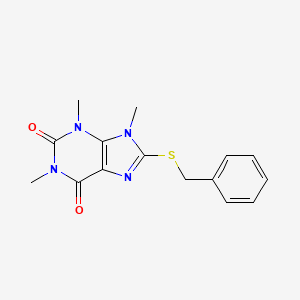

8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 316.09939694 g/mol and the complexity rating of the compound is 455. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

8-(Benzylsulfanyl)-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential biological significance. This compound is characterized by its unique structural features that may contribute to various biological activities. Understanding its mechanisms of action and biological effects is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound is classified within the purine family and exhibits a complex structure that includes:

- A purine core

- Methyl groups at positions 1, 3, and 9

- A benzylsulfanyl substituent at position 8

The molecular formula is C15H16N4O2S, and its molecular weight is approximately 320.38 g/mol.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes related to inflammation and cancer progression.

- Receptor Binding : It may bind to specific receptors in the body, modulating cellular signaling pathways that influence cell growth and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the sulfanyl group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Studies have suggested that purine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological effects of related compounds:

-

In vitro Studies :

- A study on a related purine derivative demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

- Another study showed that similar compounds can reduce nitric oxide production in macrophages, indicating potential anti-inflammatory properties.

-

In vivo Studies :

- Animal models treated with purine derivatives exhibited reduced symptoms of arthritis and lower levels of inflammatory markers in serum.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 1,3-Dimethyl-8-(benzylthio)-2,6-dione | Structure | Antioxidant and anti-inflammatory |

| 1,3-Dimethyl-8-(phenylthio)-2,6-dione | Structure | Enzyme inhibition and anticancer properties |

The comparison highlights the unique aspects of this compound while also showing its similarities to other biologically active purine derivatives.

Propiedades

IUPAC Name |

8-benzylsulfanyl-1,3,9-trimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-17-12-11(13(20)19(3)15(21)18(12)2)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYVLROFFVLIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281253 |

Source

|

| Record name | MLS002638759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-62-4 |

Source

|

| Record name | MLS002638759 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.